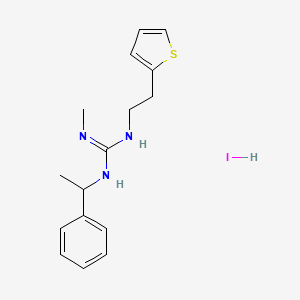![molecular formula C18H29N3O2S B7682240 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one is not fully understood. However, it is believed to act by inhibiting the release of inflammatory mediators, such as prostaglandins and cytokines. It also appears to modulate the activity of ion channels, such as sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, it has been found to reduce the frequency and severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one in lab experiments is its well-known synthesis method, which allows for easy and reproducible preparation of the compound. Another advantage is its multiple biological activities, which make it a versatile tool for studying various physiological and pathological processes. However, one limitation is the lack of knowledge about its exact mechanism of action, which makes it difficult to interpret some of the experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one. One direction is to investigate its potential use in the treatment of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Another direction is to explore its anticonvulsant effects further and determine its potential use in the treatment of epilepsy. Additionally, more studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, the development of more potent and selective derivatives of this compound may lead to the discovery of new drugs for various diseases.
Synthesemethoden
The synthesis of 1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one involves the reaction of 2-ethyl-4-methylthiazole-5-carboxylic acid with piperazine and 2-chloromethyl oxirane. The reaction is carried out in the presence of a base and a solvent, such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and pain-related disorders. It has also been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
1-[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-2-17-19-15(14-24-17)13-20-8-10-21(11-9-20)18(22)7-6-16-5-3-4-12-23-16/h14,16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWSEWBKXFBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCN(CC2)C(=O)CCC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)
![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)